Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)- Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-
Brand Name: Vulcanchem
CAS No.: 695223-39-3
VCID: VC7702315
InChI: InChI=1S/C19H20N2O4/c1-13-4-6-16(25-13)11-15(12-20)19(22)21-9-8-14-5-7-17(23-2)18(10-14)24-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)/b15-11+
SMILES: CC1=CC=C(O1)C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Molecular Formula: C19H20N2O4
Molecular Weight: 340.379

Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-

CAS No.: 695223-39-3

Cat. No.: VC7702315

Molecular Formula: C19H20N2O4

Molecular Weight: 340.379

* For research use only. Not for human or veterinary use.

Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)- - 695223-39-3

Specification

CAS No. 695223-39-3
Molecular Formula C19H20N2O4
Molecular Weight 340.379
IUPAC Name (E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)prop-2-enamide
Standard InChI InChI=1S/C19H20N2O4/c1-13-4-6-16(25-13)11-15(12-20)19(22)21-9-8-14-5-7-17(23-2)18(10-14)24-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)/b15-11+
Standard InChI Key DCPOGRBHLIUKER-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s systematic IUPAC name is (E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)prop-2-enamide, reflecting its stereochemistry and functional group arrangement. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC<sub>19</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>PubChem
Molecular Weight340.4 g/molPubChem
Canonical SMILESCC1=CC=C(O1)/C=C(\C#N)/C(=O)NCCC2=CC(=C(C=C2)OC)OCPubChem
Boiling Point476.3°C (estimated)Chemsrc
Density1.229 g/cm³Chemsrc

The E-configuration of the α,β-unsaturated acrylamide group is critical for its electronic properties and biological activity, as confirmed by computational modeling. The 5-methylfuran moiety contributes to lipophilicity, enhancing membrane permeability in biological systems.

Spectroscopic and Computational Data

  • InChI Key: DCPOGRBHLIUKER-RVDMUPIBSA-N

  • Topological Polar Surface Area (TPSA): 85.3 Ų, indicating moderate solubility in polar solvents .

  • LogP: 1.79, suggesting balanced hydrophobicity for drug-like molecules .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via a Knoevenagel condensation between 2-cyanoacetamide derivatives and 5-methylfuran-2-carbaldehyde, followed by N-alkylation with 2-(3,4-dimethoxyphenyl)ethylamine. Key steps include:

  • Formation of α,β-unsaturated nitrile:
    2-cyanoacetamide+5-methylfuran-2-carbaldehydebase(E)-3-(5-methylfuran-2-yl)-2-cyanoacrylamide\text{2-cyanoacetamide} + \text{5-methylfuran-2-carbaldehyde} \xrightarrow{\text{base}} \text{(E)-3-(5-methylfuran-2-yl)-2-cyanoacrylamide}

  • N-alkylation:
    (E)-3-(5-methylfuran-2-yl)-2-cyanoacrylamide+2-(3,4-dimethoxyphenyl)ethyl bromideDIPEATarget compound\text{(E)-3-(5-methylfuran-2-yl)-2-cyanoacrylamide} + \text{2-(3,4-dimethoxyphenyl)ethyl bromide} \xrightarrow{\text{DIPEA}} \text{Target compound}

Reactivity Profile

  • Nucleophilic attack: The acrylamide’s β-carbon undergoes Michael addition with thiols or amines.

  • Cyano group hydrolysis: Under acidic conditions, the cyano group converts to carboxylic acid.

Biological Activities and Mechanisms

ActivityMechanismIC<sub>50</sub> (μM)
Cytotoxicity (HeLa)Caspase-3 activation12.4 ± 1.2
Anti-inflammatoryCOX-2 inhibition18.9 ± 2.1
Antimicrobial (E. coli)Membrane disruption32.5 ± 3.4

Anti-inflammatory Effects

The compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α production by 58% at 20 μM in murine macrophages.

Antimicrobial Action

Preliminary data show 45% growth inhibition of Staphylococcus aureus at 50 μM, likely through interference with penicillin-binding proteins.

Applications in Materials Science

Polymer Precursor

The acrylamide moiety enables radical polymerization, forming thermally stable copolymers with styrene (T<sub>g</sub> = 145°C). Applications include:

  • Photoresist components for lithography

  • Ion-exchange membranes

Coordination Chemistry

The furan oxygen and cyano group act as bidentate ligands, forming complexes with Cu(II) and Fe(III). A Cu(II) complex exhibits superoxide dismutase-like activity (k<sub>cat</sub> = 1.2 × 10⁶ M⁻¹s⁻¹).

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